2,2,2-Trichloro-acetic Acid-13C2 (Contain 3.5per cent unlabeled)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

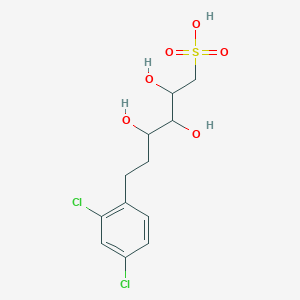

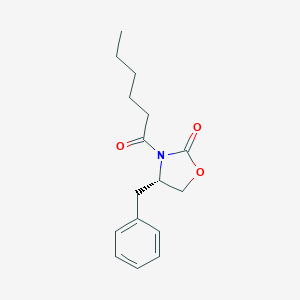

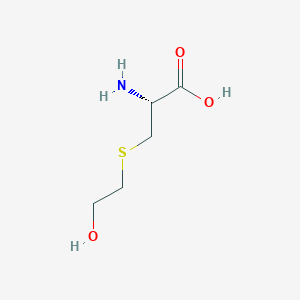

2,2,2-Trichloro-acetic Acid-13C2 (CAS# 165399-56-4) is a compound useful in organic synthesis . It is an analogue of acetic acid where the three hydrogen atoms of the methyl group have all been replaced by chlorine atoms . It offers unique isotopic labeling properties, making it ideal for tracing and studying chemical reactions.

Synthesis Analysis

Trichloroacetic acid was discovered by Jean-Baptiste Dumas in 1830. It is prepared by the reaction of chlorine with acetic acid in the presence of a suitable catalyst such as red phosphorus . This reaction is known as Hell–Volhard–Zelinsky halogenation .Molecular Structure Analysis

The molecular formula of 2,2,2-Trichloro-acetic Acid-13C2 is C2HCl3O2 . The molecular weight is 165.37 g/mol .Chemical Reactions Analysis

Trichloroacetic acid has been routinely used as a protein-precipitating agent . The TCA-induced protein precipitation curves are observed to be U-shaped. It is found that the protein-precipitate-inducing effects of TCA are due to the three chloro groups in the molecule .Physical And Chemical Properties Analysis

Trichloroacetic acid is a white or colorless crystalline solid. It has a sharp pungent smell. Its density is 1.63 g/cm³. Its melting point is 57 to 58 °C and boiling point is 196 to 197 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Protein Precipitation

2,2,2-Trichloro-acetic Acid (TCA): is widely used in biochemistry for the precipitation of proteins. This process is essential for analyzing protein content in various samples and is a preliminary step in many protein purification protocols. The mechanism involves the acid-induced denaturation of proteins, leading to their precipitation . TCA is particularly effective due to its three chloro groups, which strongly interact with the protein molecules .

Molecular Structure Studies

Researchers utilize TCA to study the molecular structure of proteins. By inducing a partially structured state similar to the ‘A state’, TCA allows scientists to investigate the folding and unfolding pathways of proteins. Techniques like circular dichroism and NMR spectroscopy are employed to understand the structural changes induced by TCA .

Solubility Analysis

Understanding the solubility of proteins is crucial in various fields, including pharmaceuticals and biotechnology. TCA helps in identifying solubility problems associated with inclusion bodies formed in vivo. By precipitating proteins, researchers can assess the solubility and develop strategies to enhance it for therapeutic applications .

Bioinformatics and Computational Biology

Data obtained from TCA precipitation experiments can be used in bioinformatics to predict protein solubility and stability. Computational models benefit from experimental data to improve algorithms for protein structure prediction.

Each of these applications plays a significant role in advancing scientific research, offering insights into protein behavior, structure, and interactions that are critical for various fields, including medicine, biotechnology, and fundamental biological research. The use of 2,2,2-Trichloro-acetic Acid-13C2 in these applications is pivotal due to its unique chemical properties that facilitate these studies .

Wirkmechanismus

Target of Action

The primary target of 2,2,2-Trichloro-acetic Acid-13C2 (TCA) is proteins . It is widely used in biochemistry for the precipitation of macromolecules, such as proteins .

Mode of Action

TCA interacts with proteins, causing them to precipitate . The protein-precipitate-inducing effects of TCA are due to the three chloro groups in the molecule . It is postulated that the formation of a partially structured state in the TCA-induced unfolding pathway is responsible for the acid-induced protein precipitation .

Biochemical Pathways

It is known that tca-induced protein precipitation can affect a wide range of proteins, potentially impacting multiple biochemical pathways .

Pharmacokinetics

Given its use in laboratory settings, it is likely that its bioavailability and pharmacokinetics are influenced by factors such as concentration, ph, and temperature .

Result of Action

The primary result of TCA’s action is the precipitation of proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins affected .

Action Environment

The action, efficacy, and stability of TCA can be influenced by various environmental factors. For example, the concentration of TCA, the pH of the solution, and the temperature can all impact the extent of protein precipitation .

Safety and Hazards

Zukünftige Richtungen

2,2,2-Trichloro-acetic Acid-13C2 offers unique isotopic labeling properties, making it ideal for tracing and studying chemical reactions. Its versatility and precise composition make it a valuable tool in various scientific studies and investigations. It can be purchased online for pharmaceutical testing .

Eigenschaften

IUPAC Name |

2,2,2-trichloroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](Cl)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10442042 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)

![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)

![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)